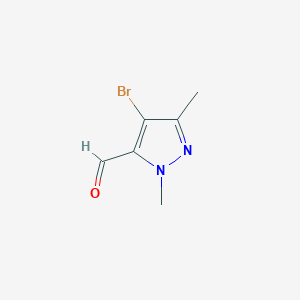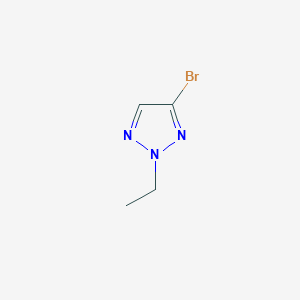
4-bromo-3-fluoro-1H-pyrazole
Overview
Description
4-Bromo-3-fluoro-1H-pyrazole is a pyrazole derivative . Pyrazoles are five-membered, π-excess heterocycles consisting of three carbon atoms and two adjacent nitrogen atoms . One nitrogen atom (N1) is pyrrole-like while the other (N2) is pyridine-like, allowing for both proton donor and acceptor properties .
Synthesis Analysis
Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The structures of 4-chloro-1H-pyrazole and 4-fluoro-1H-pyrazole were published in 2021 and 2023, respectively . The bromo and chloro analogs are isostructural, forming trimeric H-bonding motifs, whereas the fluoro and iodo analogs form non-isostructural catemers .Chemical Reactions Analysis
4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It’s also reported that 4-bromopyrazole inhibits the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
4-bromo-3-fluoro-1H-pyrazole serves as a precursor in the synthesis of compounds with potential anticancer activity. The pyrazole ring is a common motif in many pharmacologically active compounds due to its ability to interact with various biological targets . For instance, synthesized pyrazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting key processes such as wound healing and colony formation, and by causing cell cycle arrest .
Agrochemistry: Pesticide Development
In the field of agrochemistry, 4-bromo-3-fluoro-1H-pyrazole is utilized to create pesticides. The pyrazole moiety is often incorporated into compounds that exhibit significant insecticidal and herbicidal properties, helping protect crops from pests and increasing agricultural yield .
Coordination Chemistry: Ligand Synthesis
This compound is also used in coordination chemistry to synthesize ligands that can bind to metal ions. These ligands are then used to form complexes that have a variety of applications, including catalysis and materials science .
Organometallic Chemistry: Catalyst Development
4-bromo-3-fluoro-1H-pyrazole is employed in the development of organometallic catalysts. These catalysts are crucial in facilitating a wide range of chemical reactions, including those used in the synthesis of polymers and other complex organic molecules .
Drug Discovery: Inhibitors
The pyrazole core is instrumental in the discovery of new drugs, particularly inhibitors that can modulate enzyme activity. By altering the substituents on the pyrazole ring, researchers can develop selective inhibitors for enzymes that are therapeutic targets for various diseases .
Green Chemistry: Sustainable Synthesis Methods
The synthesis of pyrazole derivatives, including 4-bromo-3-fluoro-1H-pyrazole, can be achieved through green chemistry approaches. These methods aim to reduce the environmental impact of chemical synthesis by minimizing the use of hazardous substances and improving the efficiency of the process .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, in general, have a wide range of biological targets due to their versatile nature . For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Mode of Action
For example, 4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways . For instance, they can participate in reactions such as [3 + 2] cycloaddition, one-pot condensations, and oxidative cyclization .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Action Environment
The action, efficacy, and stability of 4-bromo-3-fluoro-1H-pyrazole can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present .
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-fluoro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrFN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMSQFNGAMOGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-fluoro-1H-pyrazole | |
CAS RN |
1346555-56-3 | |
| Record name | 4-bromo-5-fluoro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)


![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)
![1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol](/img/structure/B1380760.png)





